2,6-Difluoro-4-methylbenzoic acid
Overview
Description
2,6-Difluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-methylbenzoic acid consists of a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Difluoro-4-methylbenzoic acid are not available, it’s known that similar compounds like 2,6-Difluoro-4-methoxyphenylboronic acid can be used in the synthesis of ligands and in aromatic C−F hydroxylation reactions .Physical And Chemical Properties Analysis
2,6-Difluoro-4-methylbenzoic acid is a solid substance . It should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Ionization and Thermodynamics
Research by Strong, Waes, and Doolittle (1982) delved into the ionization of various fluorobenzoic acids, including 2,6-difluoro-4-methylbenzoic acid. Their work focused on precision conductance measurements to understand the ionization constants and thermodynamic properties of these acids. They found that these acids are more acidic than benzoic acid, with increased acidity linked to enthalpy decreases and little change in entropy during ionization (Strong, Waes, & Doolittle, 1982).
Synthesis and Metallation
Thornton and Jarman (1990) explored the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds. They highlighted the role of fluorine in directing the regiocontrol of metallation, rather than the amide substituent, in these syntheses (Thornton & Jarman, 1990).
Structural Opportunities
Schlosser and Heiss (2003) demonstrated the versatility of 1,3-difluorobenzene in organic synthesis, converting it into various benzoic acids including 2,6-difluorobenzoic acid. Their work illustrates the potential of this compound in complex organic syntheses (Schlosser & Heiss, 2003).
Solubility Studies
Research by Higashi et al. (2005) measured the solubilities of trifluoromethylbenzoic acid isomers, including 2,6-difluorobenzoic acid, in supercritical carbon dioxide. Their findings provide insights into solubility enhancements due to fluorination, with implications for industrial applications (Higashi et al., 2005).
Host-Guest Complexes
Pedireddi et al. (1998) investigated 3,5-dinitro-4-methylbenzoic acid as a host molecule for creating cavities for guest molecules, suggesting a similar potential role for 2,6-difluoro-4-methylbenzoic acid in host-guest complex chemistry (Pedireddi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGGEJETYWOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695171 | |
Record name | 2,6-Difluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-methylbenzoic acid | |
CAS RN |
1201597-23-0 | |
Record name | 2,6-Difluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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